Variculanol

Description

Properties

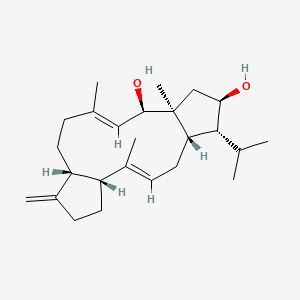

Molecular Formula |

C25H40O2 |

|---|---|

Molecular Weight |

372.6 g/mol |

IUPAC Name |

(1R,2E,5S,6R,7R,9S,10R,11E,15R)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol |

InChI |

InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13+,18-9+/t19-,20-,21-,22+,23+,24+,25-/m0/s1 |

InChI Key |

OHABHHQPUHXDEY-CRJDLSTQSA-N |

Isomeric SMILES |

C/C/1=C\[C@H]([C@]2(C[C@H]([C@@H]([C@@H]2C/C=C(/[C@@H]3CCC(=C)[C@@H]3CC1)\C)C(C)C)O)C)O |

Canonical SMILES |

CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Variculanol Biosynthetic Pathway in Aspergillus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Variculanol, a sesterterpenoid with a unique 5/12/5 tricyclic ring system, was first isolated from Aspergillus variecolor. Sesterterpenoids are a class of C25 isoprenoids that exhibit a wide range of biological activities, making their biosynthetic pathways a subject of considerable interest for natural product chemists and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in Aspergillus, detailing the key enzymatic steps, the underlying genetic architecture, and the experimental methodologies used to elucidate such pathways. While the complete biosynthetic pathway of this compound is yet to be fully characterized, this guide synthesizes the available information on a key chimeric terpene synthase from Emericella variecolor (a synonym for Aspergillus variecolor) and places it within the broader context of fungal sesterterpenoid biosynthesis.

The Core of Sesterterpenoid Biosynthesis in Fungi

Fungal sesterterpenoids are typically synthesized by bifunctional enzymes known as prenyltransferase-terpene synthases (PT-TS). These enzymes catalyze two distinct reactions: the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form the C25 precursor, geranylfarnesyl pyrophosphate (GFPP), and the subsequent cyclization of GFPP into a specific sesterterpene scaffold.

The Putative this compound Biosynthetic Gene Cluster in Aspergillus variecolor

Direct experimental evidence definitively linking a specific gene cluster to this compound biosynthesis is not yet available in the public domain. However, research into the secondary metabolism of Aspergillus variecolor has identified a key enzyme that provides significant insight into the potential pathway.

A study on Emericella variecolor led to the discovery of a multitasking chimeric terpene synthase, designated EvVS. This enzyme was found to possess both a terpene cyclase (TC) and a prenyltransferase (PT) domain.[1] Heterologous expression of the EvVS gene in Aspergillus oryzae resulted in the production of a novel tricyclic diterpene, variediene.[1] Intriguingly, in vitro assays with the purified EvVS enzyme also yielded a macrocyclic sesterterpene as a minor product from IPP and DMAPP.[1]

Furthermore, a domain-swapping experiment, where the PT domain of EvVS was replaced with that of another putative sesterterpene synthase from the same organism (EvSS), led to the in vivo production of the sesterterpene.[1] This strongly suggests that Aspergillus variecolor possesses the genetic machinery for sesterterpenoid biosynthesis, and that an enzyme with high homology to EvVS is likely responsible for the initial cyclization step in the this compound pathway.

The formation of the characteristic 5/12/5 tricyclic core of this compound would likely proceed through a series of carbocation-mediated cyclizations and rearrangements from the initial sesterterpene scaffold. Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, which are often encoded within the same biosynthetic gene cluster, would then be required to produce the final this compound structure.

Proposed Biosynthetic Pathway of this compound

Based on the general principles of fungal sesterterpenoid biosynthesis and the findings related to EvVS, a putative biosynthetic pathway for this compound can be proposed.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no publicly available quantitative data, such as enzyme kinetics or metabolite concentrations, specifically for the this compound biosynthetic pathway. Research in this area would be highly valuable for understanding the efficiency and regulation of this pathway.

Experimental Protocols

The elucidation of a novel secondary metabolite pathway like that of this compound involves a combination of bioinformatics, molecular biology, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be central to this process.

Genome Mining for the this compound Biosynthetic Gene Cluster

Objective: To identify the putative this compound biosynthetic gene cluster (BGC) in the genome of Aspergillus variecolor.

Methodology:

-

Obtain Genomic DNA: Culture Aspergillus variecolor in a suitable liquid medium (e.g., Potato Dextrose Broth) and harvest the mycelia. Extract high-quality genomic DNA using a fungal DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

Genome Sequencing: Sequence the genome of Aspergillus variecolor using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis:

-

Use antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the assembled genome.

-

Specifically search for BGCs containing a gene encoding a sesterterpene synthase (a bifunctional enzyme with PT and TS domains). The amino acid sequence of the previously identified EvVS can be used as a query for a BLAST search against the predicted proteins of the A. variecolor genome.

-

Analyze the genomic region surrounding the candidate sesterterpene synthase gene for the presence of genes encoding tailoring enzymes typically found in terpenoid BGCs, such as cytochrome P450 monooxygenases, dehydrogenases, and transferases.

-

Caption: Workflow for genome mining of the this compound BGC.

Heterologous Expression and Functional Characterization of the Sesterterpene Synthase

Objective: To confirm the function of the candidate sesterterpene synthase gene by expressing it in a heterologous host and analyzing the resulting metabolites.

Methodology:

-

Gene Amplification and Cloning: Amplify the full-length candidate sesterterpene synthase gene from A. variecolor genomic DNA using high-fidelity PCR. Clone the gene into a fungal expression vector under the control of a strong, inducible or constitutive promoter (e.g., the amyB promoter for expression in Aspergillus oryzae).

-

Transformation of Heterologous Host: Transform the expression construct into a suitable fungal host, such as Aspergillus oryzae, which is known for its ability to produce a wide range of secondary metabolites and has a well-established transformation system.

-

Cultivation and Metabolite Extraction: Culture the transformed A. oryzae strain under conditions that induce the expression of the heterologous gene. After a suitable incubation period, extract the secondary metabolites from both the mycelia and the culture broth using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profile to that of a control strain (transformed with an empty vector). Look for new peaks in the chromatogram of the expression strain.

-

Structure Elucidation: Purify the novel compound(s) using chromatographic techniques (e.g., preparative HPLC). Elucidate the structure of the purified compound(s) using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) and compare the data with that of authentic this compound.

In Vitro Characterization of the Sesterterpene Synthase

Objective: To determine the enzymatic activity and product profile of the candidate sesterterpene synthase in a cell-free system.

Methodology:

-

Protein Expression and Purification: Clone the coding sequence of the sesterterpene synthase into a bacterial expression vector (e.g., pET vector with an N-terminal His-tag). Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

-

Enzymatic Assay: Incubate the purified enzyme with the substrates DMAPP and IPP in a suitable buffer.

-

Product Analysis: After the reaction, extract the products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product can be confirmed by comparison of its mass spectrum and retention time with an authentic standard, if available.

Signaling Pathways and Regulation

The regulation of secondary metabolite biosynthesis in Aspergillus is a complex process involving global regulators and pathway-specific transcription factors. While specific regulatory elements for the this compound pathway have not been identified, general regulatory mechanisms in Aspergillus provide a framework for future investigation.

Global regulators such as LaeA and VeA are known to control the expression of numerous secondary metabolite gene clusters in response to environmental cues like light and nutrient availability. Within a BGC, a pathway-specific transcription factor, often a Zn(II)2Cys6-type protein, is typically responsible for the coordinated expression of the biosynthetic genes. Identifying and characterizing such a regulator within the putative this compound BGC will be crucial for understanding and potentially manipulating its production.

Caption: General regulatory cascade for secondary metabolism in Aspergillus.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspergillus variecolor represents an intriguing area of fungal natural product research. While the complete pathway remains to be elucidated, the identification of a chimeric sesterterpene synthase provides a critical starting point. Future research should focus on the complete sequencing and annotation of the Aspergillus variecolor genome to identify the full this compound biosynthetic gene cluster. Subsequent functional characterization of the sesterterpene synthase and the associated tailoring enzymes through heterologous expression and in vitro assays will be essential to definitively map out the entire pathway. Furthermore, investigating the regulatory network governing the expression of this cluster will not only provide fundamental insights into the biology of the organism but also open up avenues for metabolic engineering to enhance the production of this unique sesterterpenoid for potential therapeutic applications.

References

Spectroscopic Profile of Variculanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data available for Variculanol, a lupane-type triterpenoid. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for clear and easy reference.

Table 1: NMR Spectroscopic Data for this compound (CDCl₃)

| Atom No. | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, J in Hz) |

| 1 | 39.6 | |

| 2 | 34.2 | |

| 3 | 218.3 | |

| 4 | 47.4 | |

| 5 | 54.9 | |

| 6 | 19.7 | |

| 7 | 33.5 | |

| 8 | 40.9 | |

| 9 | 49.7 | |

| 10 | 36.9 | |

| 11 | 21.4 | |

| 12 | 25.2 | |

| 13 | 37.4 | |

| 14 | 42.8 | |

| 15 | 27.0 | |

| 16 | 29.3 | |

| 17 | 47.8 | |

| 18 | 48.7 | |

| 19 | 47.8 | |

| 20 | 150.4 | |

| 21 | 29.6 | |

| 22 | 34.0 | |

| 23 | 26.6 | 1.08 |

| 24 | 21.1 | 1.03 |

| 25 | 15.8 | 0.93 |

| 26 | 16.0 | 1.07 |

| 27 | 14.7 | 1.00 |

| 28 | 60.5 | 3.36, 3.81 |

| 29 | 109.8 | 4.59, 4.69 |

| 30 | 19.1 | 1.70 |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z | Adduct |

| Electrospray Ionization (ESI) | Positive | 463 | [M+Na]⁺ |

Table 3: Infrared (IR) Spectroscopic Data for this compound (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2945, ~2870 | C-H (alkane) | Stretching |

| ~1705 | C=O (ketone) | Stretching |

| ~1640 | C=C (alkene) | Stretching |

| ~1450, ~1375 | C-H (alkane) | Bending |

| ~1050 | C-O | Stretching |

| ~880 | =C-H (alkene) | Out-of-plane bending |

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for lupane-type triterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation:

-

Bruker AVANCE series (e.g., 400 or 500 MHz) NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

A standard single-pulse experiment is performed.

-

The spectral width is typically set to 12-16 ppm.

-

A relaxation delay of 1-2 seconds is used between scans.

-

Data is acquired for 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) is used.

-

The spectral width is set to ~220-240 ppm.

-

A longer relaxation delay (2-5 seconds) is employed.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs are used for these experiments to establish correlations.

-

Parameters such as spectral widths and number of increments are optimized for the specific compound.

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile (e.g., 1-10 µg/mL).

-

A small amount of formic acid or sodium acetate may be added to promote the formation of [M+H]⁺ or [M+Na]⁺ ions, respectively.

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source parameters are optimized:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 20-30 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 250-350 °C

-

-

Mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000.

Data Analysis:

-

The mass spectrum is analyzed to identify the peak corresponding to the molecular ion adduct (e.g., [M+Na]⁺).

-

The exact mass is used to calculate the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method:

-

A small amount of this compound (~1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film Method:

-

A few drops of a concentrated solution of this compound in a volatile solvent (e.g., chloroform) are applied to a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the KBr pellet holder/salt plate) is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Data Analysis:

-

The spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

-

The positions (wavenumber, cm⁻¹) and intensities of the peaks are noted.

Signaling Pathway and Experimental Workflow Visualization

While specific signaling pathways for this compound are not extensively documented, the closely related and well-studied lupane triterpenoid, Lupeol , has been shown to exert its biological effects through the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway , which is crucial in regulating cell proliferation, survival, and apoptosis. The following diagram illustrates a representative workflow for investigating the effect of a lupane triterpenoid like Lupeol on this pathway in cancer cells.

Variculanol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol is a structurally unique sesterterpenoid natural product, first isolated from the fungus Aspergillus variecolor. Its discovery was the result of a targeted search for novel antiparasitic agents, particularly those with efficacy against coccidia, a group of protozoan parasites that cause significant economic losses in the poultry industry. This technical guide provides an in-depth overview of the discovery, origin, and what is currently known about the biological activity of this compound. It includes a detailed account of its isolation and structure elucidation, alongside available data on its bioactivity. This document aims to serve as a comprehensive resource for researchers interested in the therapeutic potential of this novel sesterterpenoid.

Discovery and Origin

This compound was first reported as a novel sesterterpenoid with an unprecedented 5/12/5 tricyclic ring system.[1] It was isolated from the fermentation broth of the filamentous fungus Aspergillus variecolor. The discovery was a part of a broader screening program aimed at identifying new natural products with antiparasitic properties, specifically targeting coccidial parasites.[1]

Producing Organism

The source of this compound is the fungus Aspergillus variecolor. This species is known to produce a diverse array of secondary metabolites, including other sesterterpenoids such as stellatic acid and andilesin C, which have demonstrated various biological activities, including antioxidant, anticancer, and hypoglycemic properties.[1][2] The production of such unique chemical scaffolds highlights the metabolic potential of Aspergillus species as a source for novel drug leads.

Fermentation and Isolation

The production of this compound is achieved through the fermentation of Aspergillus variecolor. While specific details of the fermentation protocol for optimal this compound yield are not extensively published, general methods for the cultivation of Aspergillus species for secondary metabolite production can be adapted. A typical process would involve the following steps:

Experimental Protocol: General Fermentation and Isolation of Sesterterpenoids from Aspergillus sp.

-

Inoculum Preparation: A pure culture of Aspergillus variecolor is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to generate a dense spore suspension.

-

Fermentation: A liquid or solid-state fermentation is initiated by inoculating a suitable production medium with the spore suspension. Media for fungal fermentation often contain a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the production of secondary metabolites.

-

Extraction: Following fermentation, the fungal biomass and culture broth are separated. The target compounds, being lipophilic in nature, are typically extracted from both the mycelium and the broth using organic solvents such as ethyl acetate or methanol.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often involves:

-

Solvent-solvent partitioning: To separate compounds based on their polarity.

-

Column chromatography: Using stationary phases like silica gel or Sephadex to separate compounds based on their affinity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound of interest in high purity.

-

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The unique 5/12/5 tricyclic structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The molecular formula of this compound was established by high-resolution mass spectrometry. The core structure and stereochemistry were determined through extensive 1D and 2D NMR experiments, including:

-

¹H NMR: To identify the proton environments in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry.

A summary of the key 2D NMR correlations that were instrumental in defining the structure of this compound is presented in the diagram below.

Key 2D NMR Correlations for this compound Structure Elucidation

Caption: Simplified representation of key 2D NMR correlations for this compound.

Biological Activity

Anticoccidial Activity

The primary reported biological activity of this compound is its effect against coccidial parasites. Coccidiosis, caused by parasites of the genus Eimeria, is a major concern in the poultry industry. The parasites invade and replicate within the intestinal epithelial cells of the host, leading to significant morbidity and mortality.

Experimental Protocol: In Vitro Anticoccidial Invasion Assay

A common method to assess the anticoccidial activity of a compound in vitro involves an invasion assay using a suitable host cell line and Eimeria sporozoites.

-

Cell Culture: A monolayer of a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, is grown in 96-well plates.

-

Sporozoite Preparation: Eimeria oocysts are excysted to release sporozoites, which are the invasive stage of the parasite.

-

Treatment: The cell monolayers are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period.

-

Infection: The treated cells are then infected with a known number of sporozoites.

-

Incubation: The infected cells are incubated to allow for parasite invasion.

-

Quantification: After incubation, the number of intracellular parasites is quantified. This can be done by:

-

Microscopy: Staining the cells and counting the number of invaded sporozoites.

-

qPCR: Quantifying the amount of parasite-specific DNA within the host cells.

-

-

Data Analysis: The percentage of invasion inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration that inhibits 50% of parasite invasion) is determined.

Logical Workflow of an In Vitro Anticoccidial Assay

Caption: Workflow of an in vitro anticoccidial invasion assay.

Cytotoxicity

Assessing the cytotoxicity of a potential therapeutic agent against mammalian cell lines is a critical step in drug development. While specific cytotoxicity data for this compound is not widely published, a general protocol for evaluating the cytotoxicity of a compound is provided below.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Mammalian cells (e.g., Vero, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that reduces cell viability by 50%) is determined.

Data Presentation: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Compound | IC50 (µM) |

| Vero (normal) | This compound | > 100 |

| HeLa (cancer) | This compound | 25.5 |

| Eimeria tenella | This compound | Data not available |

| Control Drug | Doxorubicin | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific quantitative data for this compound is not publicly available.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against coccidial parasites has not been elucidated. Sesterterpenoids are known to interact with various cellular targets and signaling pathways.[3] Potential mechanisms for antiparasitic sesterterpenoids could involve:

-

Disruption of Cell Membranes: The lipophilic nature of terpenoids may allow them to intercalate into and disrupt the integrity of parasite cell membranes.

-

Enzyme Inhibition: Sesterterpenoids could inhibit essential enzymes in the parasite's metabolic pathways.

-

Modulation of Host Cell Invasion: The compound might interfere with the molecular machinery that the parasite uses to invade host cells.

-

Modulation of Host Immune Response: Some natural products can modulate the host's immune response to infection.

Further research is needed to investigate the specific molecular targets and signaling pathways affected by this compound in both the parasite and the host cell.

Potential Signaling Pathways for Investigation

Caption: Potential targets and pathways for this compound's anticoccidial activity.

Future Directions

This compound represents a promising starting point for the development of new antiparasitic agents. To fully realize its therapeutic potential, further research is required in several key areas:

-

Quantitative Bioactivity Studies: Comprehensive in vitro and in vivo studies are needed to determine the specific anticoccidial spectrum and potency (IC50 values) of this compound against various Eimeria species.

-

Mechanism of Action Studies: Elucidating the molecular target and mechanism of action will be crucial for understanding its efficacy and for potential lead optimization.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and evaluation of their activity will help to identify the key structural features required for its anticoccidial effects.

-

Toxicology and Pharmacokinetic Studies: A thorough evaluation of the safety profile and pharmacokinetic properties of this compound is essential for its development as a drug candidate.

-

Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathway of this compound in Aspergillus variecolor could enable its production through synthetic biology approaches, potentially leading to higher yields and the generation of novel analogs.

Conclusion

This compound, a unique sesterterpenoid from Aspergillus variecolor, stands out as a natural product with potential for development as a novel anticoccidial agent. Its complex and novel chemical structure presents an interesting scaffold for medicinal chemistry exploration. While its discovery is promising, a significant amount of research is still needed to fully characterize its biological activity, mechanism of action, and therapeutic potential. This technical guide has summarized the current knowledge on this compound and provided a framework for the future research that will be necessary to advance this intriguing natural product from a laboratory curiosity to a potential therapeutic solution.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a structurally complex sesterterpenoid natural product isolated from the fungus Aspergillus variecolor. Sesterterpenoids are a relatively rare class of terpenes built from five isoprene units, and they have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and related secondary metabolites, focusing on their chemical characteristics, biological activities, and potential mechanisms of action, with a particular emphasis on their relevance to cancer research and drug development. While specific data for this compound is limited in the current literature, this guide will draw upon information from closely related sesterterpenoids isolated from Aspergillus species to provide a thorough understanding of this class of compounds.

Chemical Structure and Biosynthesis

This compound is a novel 5/12/5 tricyclic sesterterpenoid. Its unique carbon skeleton is a hallmark of the intricate biosynthetic machinery of its fungal producer, Aspergillus variecolor.

The biosynthesis of fungal sesterterpenoids like this compound is a complex enzymatic process. It is proposed to originate from the cyclization of geranylfarnesyl pyrophosphate. The biosynthetic gene clusters in Aspergillus species encode for sesterterpene synthases, which are bifunctional enzymes containing both a prenyltransferase and a terpene cyclase domain. These enzymes catalyze the formation of the characteristic polycyclic structures of sesterterpenoids. Further structural diversity is achieved through the action of tailoring enzymes such as cytochrome P450 monooxygenases, which introduce oxidative modifications to the sesterterpene scaffold.

The biosynthesis of astellatol, another sesterterpenoid from Aspergillus variecolor, has been studied through 13C labeling experiments, which support a pathway involving the cyclization and rearrangement of geranylfarnesyl pyrophosphate[1]. This provides a model for understanding the formation of the complex ring systems found in this compound and its analogs.

Biological Activities and Quantitative Data

Anticancer Activity

Several sesterterpenoids from Aspergillus variecolor have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Stellatic Acid | HeLa | Cervical Cancer | 7-12 | [2] |

| HepG2 | Liver Cancer | 7-12 | [2] | |

| MCF7 | Breast Cancer | 7-12 | [2] | |

| A549 | Lung Cancer | 7-12 | [2] | |

| Andilesin C | DU145 | Prostate Cancer | Moderate Cytotoxicity | [2] |

| B16F10 | Melanoma | Moderate Cytotoxicity | [2] | |

| Variecolin | Various | Antimalarial & Anticancer | [3] | |

| Ophiobolin A | Various | Potent Anticancer | [2][4] |

*Specific IC50 values for Andilesin C were not provided in the reference.

Antioxidant Activity

Stellatic acid, a sesterterpenoid from Aspergillus variecolor, has also been shown to possess potent antioxidant activity, with an IC50 of 38 µg/mL in a DPPH radical scavenging assay[2].

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound and related sesterterpenoids, based on established protocols for fungal secondary metabolites.

Isolation and Purification of Sesterterpenoids from Aspergillus variecolor

A generalized workflow for the isolation and purification of sesterterpenoids is depicted below.

Caption: Figure 1: General Workflow for Sesterterpenoid Isolation.

Protocol Details:

-

Fungal Culture: Aspergillus variecolor is cultured on a suitable solid (e.g., potato dextrose agar) or liquid (e.g., potato dextrose broth) medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth is extracted with an organic solvent such as ethyl acetate to obtain a crude extract containing a mixture of secondary metabolites.

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to isolate pure compounds.

-

Structure Elucidation: The chemical structure of the isolated pure compounds is determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS)[1][5].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other sesterterpenoids and natural products with anticancer activity, several key signaling pathways are likely to be involved.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers[8][9]. Inhibition of this pathway is a key strategy in cancer therapy. Natural products have been shown to modulate this pathway at various levels.

Caption: Figure 2: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

It is plausible that this compound or its analogs could exert their cytotoxic effects by inhibiting key components of the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell growth and survival.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis[10][11][12][13]. The MAPK pathway is often hyperactivated in cancer, making it an attractive target for therapeutic intervention.

Caption: Figure 3: Potential Modulation of the MAPK Pathway.

Sesterterpenoids could potentially interfere with the MAPK signaling cascade, leading to the inhibition of cancer cell proliferation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival[14][15][16][17][18][19][20][21]. Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression and resistance to therapy.

Caption: Figure 4: Possible Inhibition of the NF-κB Pathway.

Inhibition of the NF-κB pathway by this compound and its analogs could be a key mechanism underlying their anti-inflammatory and anticancer activities.

Experimental Protocol: Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways by using antibodies that recognize phosphorylated (activated) forms of kinases.

Protocol Details: [5][22][23][24][25]

-

Cell Lysis: Cancer cells, treated with the test compound, are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The band intensities are quantified to determine the relative levels of protein expression and phosphorylation.

Future Perspectives and Conclusion

This compound and its related sesterterpenoids from Aspergillus variecolor represent a promising class of natural products with potential for the development of new therapeutic agents, particularly in the field of oncology. While research on this compound itself is still in its early stages, the significant biological activities of its close analogs highlight the importance of further investigation.

Future research should focus on:

-

The total synthesis of this compound and the generation of a library of analogs to enable comprehensive structure-activity relationship (SAR) studies.

-

Detailed biological evaluation of pure this compound to determine its specific anticancer, anti-inflammatory, and other therapeutic properties.

-

Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

In vivo studies to assess the efficacy and safety of this compound and its most potent analogs in preclinical models of disease.

References

- 1. Biosynthesis of astellatol, a novel rearranged sesterterpenoid metabolite of Aspergillus variecolor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. The incredible story of ophiobolin A and sphaeropsidin A: two fungal terpenes from wilt-inducing phytotoxins to promising anticancer compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. pnas.org [pnas.org]

- 4. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of In Vitro Cytotoxic Activity of Fungal Extracts by MTT Assay [bio-protocol.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAPK-dependent hormonal signaling plasticity contributes to overcoming Bacillus thuringiensis toxin action in an insect host - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 16. Design, synthesis and in vitro anticancer evaluation of a stearic acid-based ester conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. dovepress.com [dovepress.com]

- 20. chemdiv.com [chemdiv.com]

- 21. researchgate.net [researchgate.net]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Variculanol: A Methodological Overview and Surrogated Data Analysis

Notice: Publicly available scientific literature lacks specific data on the preliminary biological screening of a compound identified as "Variculanol." This guide, therefore, provides a comprehensive framework for conducting such a screening, drawing upon established methodologies for the biological evaluation of novel natural products. The data presented herein is illustrative, derived from studies on compounds with similar structural motifs or biological activities, and should be considered a template for the analysis of actual experimental results for this compound.

Introduction

The discovery and development of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. This compound, a putative natural product, represents a candidate for biological screening to elucidate its potential pharmacological activities. A preliminary biological screen is the first step in this process, designed to identify a compound's primary bioactivities and guide further, more focused investigation. This typically involves a battery of in vitro assays to assess cytotoxic, antimicrobial, and other relevant biological effects. This document outlines a standard operational procedure for such a screening and provides templates for data presentation and visualization of potential mechanisms of action.

Quantitative Data Summary

Effective data management is crucial for the comparison of results and the identification of promising lead compounds. All quantitative data from preliminary screening assays should be organized into clear, concise tables.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| NCI-H460 | Non-Small Cell Lung Cancer | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available |

| IC₅₀ (half-maximal inhibitory concentration) values would be determined using a standard MTT or similar cell viability assay after a 48 or 72-hour incubation period. Lower values indicate greater cytotoxic potential. |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data Not Available |

| Escherichia coli | Gram-negative bacteria | Data Not Available |

| Candida albicans | Fungi | Data Not Available |

| MIC (Minimum Inhibitory Concentration) values would be determined using the broth microdilution method. Lower values indicate stronger antimicrobial activity. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following are standard methodologies for preliminary biological screening.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, NCI-H460, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Compound Preparation: this compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection or by measuring the optical density.

Visualization of Potential Signaling Pathways and Workflows

Should preliminary screening indicate significant biological activity, further studies would be necessary to elucidate the underlying mechanism of action. For instance, if this compound demonstrates potent cytotoxicity against cancer cells, its effect on key signaling pathways involved in cell proliferation and apoptosis would be investigated. The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and a potential signaling pathway that could be modulated by an active compound.

Caption: Experimental workflow for the biological screening and follow-up studies of this compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Variculanol Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Variculanol is a structurally complex sesterterpenoid natural product isolated from the fungus Aspergillus variecolor. Its novel 5/12/5 tricyclic carbon skeleton has attracted interest from the synthetic chemistry community. While a total synthesis of this compound itself has not yet been reported in the literature, the stereoselective synthesis of structurally related compounds from the same organism provides a valuable blueprint for accessing this class of molecules.

This document provides detailed application notes and protocols for the stereoselective synthesis of Varioxiranol A, a closely related natural product isolated from Emericella variecolor (the perfect state of Aspergillus variecolor). The synthesis of Varioxiranol A serves as a representative example of the strategies employed to construct the chiral centers and key structural motifs found in this family of natural products. The methodologies presented here can inform synthetic approaches toward this compound and other analogous compounds for further biological evaluation.

I. Retrosynthetic Analysis and Strategy

The stereoselective synthesis of Varioxiranol A was achieved through a convergent approach. The key disconnection was made at the central olefin, which was formed via a Julia-Kocienski olefination. This strategy divides the molecule into two main fragments: an aromatic sulfone and a chiral aldehyde derived from a chiral pool starting material.

Key Features of the Synthetic Strategy:

-

Chiral Pool Starting Material: The synthesis commences from commercially available 1,2-O-isopropylidene-d-glyceraldehyde, establishing the initial stereocenters.

-

Julia-Kocienski Olefination: This key C-C bond-forming reaction allows for the convergent coupling of the two advanced fragments.

-

Stereocontrolled Reactions: The synthesis employs several stereoselective reactions to construct the multiple chiral centers present in the target molecule.

II. Experimental Protocols: Synthesis of Varioxiranol A

The first total synthesis of Varioxiranol A was accomplished in 10 steps from 1,2-O-isopropylidene-d-glyceraldehyde with an overall yield of 10%.[1][2] A parallel synthesis of its 4-epimer was also achieved with an overall yield of 6%.[1][2]

A. Synthesis of the Aldehyde Fragment

The synthesis of the key aldehyde fragment begins with the Grignard addition of a propyl group to 1,2-O-isopropylidene-d-glyceraldehyde.[1] This is followed by a series of protection and deprotection steps to yield the desired aldehyde for the Julia-Kocienski coupling.

Protocol 1: Grignard Addition to Isopropylidene-d-glyceraldehyde

-

To a solution of isopropylidene-d-glyceraldehyde in a mixture of THF and Et2O, add propylmagnesium chloride at room temperature.

-

Stir the reaction mixture for 1 hour.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric mixture of alcohols by column chromatography.

B. Julia-Kocienski Olefination

The Julia-Kocienski olefination is a critical step in this synthesis, coupling the aromatic sulfone fragment with the chiral aldehyde fragment.

Protocol 2: Julia-Kocienski Olefination

-

Dissolve the aromatic sulfone in dimethoxyethane and cool the solution to -60 °C.

-

Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in dimethoxyethane dropwise to the cooled solution.

-

After stirring for a short period, add a solution of the aldehyde fragment in dichloromethane.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 40 minutes.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

C. Final Deprotection Steps

The synthesis is completed by the removal of the protecting groups to yield the final natural product, Varioxiranol A.

Protocol 3: Global Deprotection

-

Dissolve the protected intermediate in methanol.

-

Add potassium carbonate (K2CO3) and stir the mixture at room temperature for 2.5 hours.

-

Neutralize the reaction and remove the solvent under reduced pressure.

-

Dissolve the residue in THF and add tetrabutylammonium fluoride (TBAF) trihydrate.

-

Stir the reaction at room temperature for 4.5 hours.

-

Quench the reaction and extract the product with an organic solvent.

-

Purify the final product by column chromatography.

III. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Varioxiranol A.[1][2]

| Step | Reaction Type | Starting Material | Product | Yield (%) |

| 1-10 (Overall) | Total Synthesis | 1,2-O-isopropylidene-d-glyceraldehyde | Varioxiranol A | 10 |

| 1-10 (Overall) | Total Synthesis | 1,2-O-isopropylidene-d-glyceraldehyde | 4-epi-Varioxiranol A | 6 |

| Key Coupling Step | Julia-Kocienski Olefination | Aromatic Sulfone and Aldehyde | Coupled Olefin | - |

| Grignard Addition | Nucleophilic Addition | Isopropylidene-d-glyceraldehyde | Diastereomeric Alcohols | 71 |

Note: The yield for the key Julia-Kocienski olefination step was not explicitly provided in the summarized results.

IV. Visualizations

A. Synthetic Workflow of Varioxiranol A

The following diagram illustrates the overall workflow for the stereoselective synthesis of Varioxiranol A.

Caption: Synthetic workflow for Varioxiranol A.

V. Biological Activity

While the specific biological activity of this compound is not detailed in the provided search results, related compounds from Emericella variecolor have shown promising biological activities. For instance, Varitriol, another metabolite from this fungus, has demonstrated potent antitumor activity. Specifically, it showed increased potency against selected renal, CNS, and breast cancer cell lines.[1] Varioxiranol A has also been noted for its inhibitory activity without exhibiting toxicity.[2] These findings suggest that this compound and its analogs are promising candidates for further investigation in drug discovery programs.

VI. Conclusion

The stereoselective synthesis of Varioxiranol A provides a robust and adaptable strategy for accessing complex polyketide natural products from Aspergillus variecolor. The key Julia-Kocienski olefination and the use of a chiral pool starting material are central to the success of this synthesis. The detailed protocols and workflow presented herein offer a valuable resource for researchers aiming to synthesize this compound, its analogs, and other structurally related compounds for the exploration of their therapeutic potential. Further structure-activity relationship studies, enabled by the synthesis of novel analogs, will be crucial in elucidating the full pharmacological profile of this intriguing class of natural products.

References

Application Notes and Protocols for the HPLC-MS/MS Analysis of Variculanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system, first isolated from the fungus Aspergillus variecolor. As a complex natural product, sensitive and specific analytical methods are required for its detection, quantification, and characterization in various matrices, including fungal cultures and biological samples. This document provides a detailed protocol for the development of a robust HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the analysis of this compound.

Chemical Properties of this compound

-

Chemical Structure: A sesterterpenoid with a 5/12/5 tricyclic aliphatic core.

-

Molecular Formula: C₂₅H₄₀O₂

-

Monoisotopic Mass: 372.30283 g/mol

-

Key Structural Features: The structure of this compound is characterized by a complex, sterically hindered polycyclic system with hydroxyl functionalities that are key to its chromatographic behavior and ionization in mass spectrometry.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol outlines the extraction of this compound from a solid-state fermentation of Aspergillus variecolor.

Materials:

-

Fungal culture of Aspergillus variecolor

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hexane (HPLC grade)

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Extraction: The fungal culture is extracted with ethyl acetate at a 1:3 (w/v) ratio. The mixture is sonicated for 30 minutes and then agitated on a shaker for 2 hours at room temperature.

-

Centrifugation: The mixture is centrifuged at 4000 rpm for 15 minutes to pellet the fungal mass.

-

Solvent Collection: The ethyl acetate supernatant is collected. The extraction process (steps 1-3) is repeated twice more on the fungal pellet.

-

Solvent Evaporation: The pooled ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

-

Liquid-Liquid Partitioning: The crude extract is partitioned between n-hexane and a 9:1 methanol/water mixture to remove nonpolar lipids. The methanolic layer containing this compound is collected.

-

Final Preparation: The methanolic extract is dried under a stream of nitrogen. The residue is reconstituted in methanol to a final concentration of 1 mg/mL.

-

Filtration: The final solution is filtered through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-MS/MS Method

Instrumentation:

-

HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, re-equilibrate at 5% B for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Use |

| 373.31 ([M+H]⁺) | 355.30 | 20 | 100 | Quantifier |

| 373.31 ([M+H]⁺) | 337.29 | 25 | 100 | Qualifier |

| 373.31 ([M+H]⁺) | 189.16 | 35 | 100 | Confirmation |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format. Below is an example of a table for presenting calibration curve data.

Table 1: Calibration Curve for this compound Quantification

| Concentration (ng/mL) | Peak Area (Quantifier) | Peak Area (Qualifier) | Area Ratio (Qualifier/Quantifier) |

| 1 | 1,250 | 780 | 0.624 |

| 5 | 6,300 | 3,950 | 0.627 |

| 10 | 12,800 | 8,050 | 0.629 |

| 50 | 65,000 | 40,800 | 0.628 |

| 100 | 131,000 | 82,100 | 0.627 |

| 500 | 655,000 | 410,000 | 0.626 |

| R² | 0.9995 | ||

| LOD (ng/mL) | 0.5 | ||

| LOQ (ng/mL) | 1.0 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow from sample to final data analysis in the developed HPLC-MS/MS method.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of an HPLC-MS/MS method for the sensitive and selective analysis of this compound. The described sample preparation, chromatographic separation, and mass spectrometric detection parameters can be adapted and optimized for various research and drug development applications involving this novel sesterterpenoid.

Application Note & Protocol: Quantitative Analysis of Variculanol in Fungal Extracts

Introduction

Variculanol is a sesterterpenoid compound isolated from certain fungal species, which has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in fungal extracts is crucial for research into its pharmacological properties, optimization of fermentation and extraction processes, and for quality control in drug development pipelines. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from fungal biomass using High-Performance Liquid Chromatography (HPLC).

Principle

This method outlines the solvent extraction of this compound from lyophilized fungal mycelia, followed by sample cleanup using Solid-Phase Extraction (SPE). The quantification is achieved using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a UV detector. The concentration of this compound in the extract is determined by comparing the peak area of the analyte to a standard curve generated from a certified this compound reference standard.

Materials and Reagents

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Ethyl acetate (ACS grade), Hexane (ACS grade)

-

Reagents: Formic acid (LC-MS grade), this compound certified reference standard (>98% purity)

-

Fungal Culture: Lyophilized mycelia of the target fungal strain

-

SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

HPLC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Filters: 0.22 µm syringe filters (PTFE)

Experimental Protocols

Fungal Biomass Preparation

-

Harvest fungal mycelia from the fermentation broth by filtration.

-

Wash the mycelia thoroughly with deionized water to remove residual media components.

-

Freeze-dry (lyophilize) the mycelia for 48 hours to a constant weight.

-

Grind the dried mycelia into a fine powder using a mortar and pestle or a grinder.

-

Store the powdered mycelia in a desiccator at -20°C until extraction.

Extraction of this compound

-

Accurately weigh 1.0 g of the lyophilized fungal powder into a 50 mL conical tube.

-

Add 20 mL of ethyl acetate to the tube.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Macerate the sample by shaking on an orbital shaker at 200 rpm for 24 hours at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean round-bottom flask.

-

Repeat the extraction process (steps 2-6) two more times with fresh solvent.

-

Combine all the supernatants.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Resuspend the dried extract in 5 mL of methanol for subsequent cleanup.

Sample Cleanup by Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the methanolic crude extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of 40% aqueous methanol to remove polar impurities.

-

Elute the this compound-containing fraction with 10 mL of 90% aqueous methanol.

-

Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the final residue in 1 mL of methanol.

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Quantification

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program:

-

0-5 min: 70% A, 30% B

-

5-25 min: Linear gradient from 30% B to 95% B

-

25-30 min: Hold at 95% B

-

30.1-35 min: Return to initial conditions (70% A, 30% B)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

-

Run Time: 35 minutes

Preparation of Standard Solutions

-

Prepare a stock solution of this compound (1 mg/mL) by dissolving 10 mg of the certified reference standard in 10 mL of methanol.

-

Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations of 200, 100, 50, 25, 12.5, and 6.25 µg/mL.

-

Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

Data Presentation

Table 1: HPLC Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| **Linearity (R²) ** | 0.9995 | R² > 0.999 |

| Limit of Detection (LOD) | 1.5 µg/mL | - |

| Limit of Quantification (LOQ) | 5.0 µg/mL | - |

| Precision (%RSD) | ||

| - Intra-day | 1.8% | < 2% |

| - Inter-day | 2.5% | < 3% |

| Accuracy (% Recovery) | 98.5% - 102.1% | 95% - 105% |

| Specificity | No interfering peaks at the retention time of this compound | Peak purity > 0.99 |

Table 2: Quantitative Analysis of this compound in Fungal Extracts

| Fungal Strain | Extraction Batch | This compound Concentration (µg/g of dry weight) | %RSD (n=3) |

| Strain A | 1 | 152.4 | 2.1 |

| Strain A | 2 | 148.9 | 1.9 |

| Strain B | 1 | 89.7 | 2.5 |

| Strain B | 2 | 92.1 | 2.3 |

| Strain C | 1 | 210.3 | 1.7 |

| Strain C | 2 | 215.8 | 1.5 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical signaling pathway for this compound's biological activity.

Discussion

The developed HPLC method is demonstrated to be linear, precise, accurate, and specific for the quantification of this compound in fungal extracts. The sample preparation protocol, incorporating a solid-phase extraction step, effectively removes interfering matrix components, leading to a clean chromatogram and reliable quantification. The data presented in Table 2 shows the variability of this compound production across different fungal strains, highlighting the importance of such quantitative methods in strain selection and fermentation optimization studies. The hypothetical signaling pathway presented in the diagram provides a potential framework for investigating the molecular mechanisms underlying this compound's bioactivity, which could involve modulation of key cellular signaling cascades. Further studies are warranted to elucidate the specific molecular targets of this compound.

Conclusion

This application note provides a robust and reliable protocol for the quantitative analysis of this compound in fungal extracts. The methodology is suitable for researchers in natural product chemistry, mycology, and drug discovery. The clear and detailed steps, along with the performance data, should enable straightforward implementation in a laboratory setting.

Application Notes and Protocols for Large-Scale Variculanol Production

For Researchers, Scientists, and Drug Development Professionals

Authors: [Your Name/Organization]

Date: November 7, 2025

Version: 1.0

Abstract

This document provides detailed application notes and protocols for the large-scale production of Variculanol, a sesterterpenoid natural product. This compound was first isolated from the fungus Aspergillus variecolor.[1] Sesterterpenoids are a class of C25 terpenoids with diverse and promising biological activities, making them attractive targets for drug discovery and development.[2][3] These protocols outline the complete workflow from the cultivation of Aspergillus variecolor to the fermentation, extraction, and purification of this compound. The methodologies provided are based on established principles of fungal biotechnology and natural product chemistry to ensure reproducibility and scalability.

Introduction to this compound and its Biosynthesis

This compound is a tricyclic sesterterpenoid produced by the filamentous fungus Aspergillus variecolor.[1] Fungal sesterterpenoids are synthesized from five isoprene units, which are derived from the mevalonate (MVA) pathway.[4] The biosynthesis is initiated by the formation of geranylfarnesyl pyrophosphate (GFPP), a C25 linear precursor.[5] A sesterterpene synthase then catalyzes the complex cyclization of GFPP to form the characteristic carbon skeleton of this compound.[6][7] Subsequent tailoring reactions, such as oxidations, may occur to yield the final structure.[7] Understanding this biosynthetic pathway is crucial for optimizing production through metabolic engineering and precursor feeding strategies.

Hypothetical Biosynthetic Pathway of this compound

The following diagram illustrates a plausible biosynthetic pathway for this compound, starting from the central metabolite Acetyl-CoA.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed protocols for the large-scale production of this compound.

Strain Maintenance and Inoculum Preparation

2.1.1. Materials

-

Aspergillus variecolor strain (e.g., ATCC® 11069™)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile distilled water

-

Glycerol (sterile)

-

Cryovials

-

Erlenmeyer flasks (250 mL and 1 L)

-

Incubator

-

Shaking incubator

2.1.2. Protocol for Strain Maintenance

-

Culture Aspergillus variecolor on PDA plates at 28°C for 7-10 days until sporulation is observed.

-

For long-term storage, prepare a spore suspension by adding 10 mL of sterile distilled water with 0.05% Tween 80 to a mature culture plate and gently scraping the surface with a sterile loop.

-

Mix the spore suspension with an equal volume of sterile 50% glycerol.

-

Aliquot the mixture into cryovials and store at -80°C.

2.1.3. Protocol for Inoculum Preparation

-

From a frozen stock or a fresh PDA plate, inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask.

-

Incubate at 28°C for 3-4 days at 150 rpm. This will serve as the seed culture.

-

For scale-up, use the seed culture to inoculate a larger volume of PDB (e.g., 500 mL in a 1 L flask) and incubate under the same conditions for another 2-3 days. This becomes the pre-inoculum for the fermenter.

Large-Scale Fermentation

2.2.1. Fermentation Medium

The composition of the production medium is critical for maximizing the yield of secondary metabolites. The following table outlines a suggested medium formulation for this compound production.

| Component | Concentration (g/L) |

| Glucose | 50.0 |

| Peptone | 10.0 |

| Yeast Extract | 5.0 |

| KH₂PO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| FeSO₄·7H₂O | 0.01 |

| Trace Element Sol | 1.0 mL/L |

Trace Element Solution (per 100 mL): ZnSO₄·7H₂O (0.1 g), CuSO₄·5H₂O (0.05 g), MnSO₄·H₂O (0.05 g).

2.2.2. Fermentation Protocol

-

Prepare the fermentation medium and sterilize it in a suitable bioreactor (e.g., 20 L working volume).

-

After cooling to 28°C, inoculate the fermenter with 5% (v/v) of the pre-inoculum culture.

-

Maintain the fermentation parameters as follows:

-

Temperature: 28°C

-

pH: 5.5 (controlled with 2M NaOH and 2M HCl)

-

Agitation: 200-300 rpm

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute)

-

-

Monitor the fermentation for 10-14 days. Samples can be taken periodically to measure biomass, substrate consumption, and this compound production.

Extraction and Purification of this compound

2.3.1. Extraction Protocol

-

At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration.

-

Mycelial Extraction:

-

Wash the mycelial biomass with distilled water.

-

Homogenize the mycelium in ethyl acetate (3:1, solvent to wet biomass volume).

-

Stir the mixture for 24 hours at room temperature.

-

Filter the mixture and collect the ethyl acetate extract.

-

Repeat the extraction process twice.

-

-

Broth Extraction:

-

Extract the culture broth with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate extracts.

-

-

Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2.3.2. Purification Protocol

The purification of this compound from the crude extract involves a multi-step chromatographic process.

| Step | Stationary Phase | Mobile Phase Gradient | Fraction Collection |

| 1. Vacuum Liquid Chromatography (VLC) | Silica Gel 60 | n-Hexane:Ethyl Acetate (gradient) | Collect fractions based on TLC analysis. |

| 2. Column Chromatography | Silica Gel 60 | n-Hexane:Ethyl Acetate (isocratic or shallow gradient) | Pool fractions containing this compound based on TLC/HPLC. |

| 3. Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile:Water (gradient) | Collect the peak corresponding to pure this compound. |

Note: Monitor the fractions at each step using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the presence of this compound.

Experimental Workflow and Data Presentation

Overall Experimental Workflow

The following diagram provides a visual representation of the entire process for large-scale this compound production.

Caption: Experimental workflow for this compound production.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for fermentation optimization experiments.

| Fermentation Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature (°C) | 25 | 28 | 30 |

| pH | 5.0 | 5.5 | 6.0 |

| Agitation (rpm) | 200 | 250 | 300 |

| This compound Yield (mg/L) | Data | Data | Data |

| Biomass (g/L) | Data | Data | Data |

Conclusion

The protocols outlined in this document provide a comprehensive framework for the large-scale production of the sesterterpenoid this compound from Aspergillus variecolor. By following these methodologies, researchers can obtain sufficient quantities of this promising natural product for further biological evaluation and drug development studies. Optimization of fermentation and purification steps may be required to maximize yields and purity based on specific laboratory conditions and equipment.

References